molecular formula C16H23FN2O2 B1359296 tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate CAS No. 679409-18-8

tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate

Cat. No. B1359296
M. Wt: 294.36 g/mol
InChI Key: ZJWJLMVMSWQJEG-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23FN2O2 . It is a 4-aryl piperidine and has been identified as a useful semi-flexible linker in PROTAC development for targeted protein degradation . This compound is also known to be a precursor in the synthesis of fentanyl, a potent synthetic opioid .


Synthesis Analysis

This compound is one of the precursors used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 secondary amine(s) (aromatic) .


Chemical Reactions Analysis

As a precursor in the synthesis of fentanyl, this compound plays a crucial role in the chemical reactions leading to the formation of the opioid. The exact reactions and mechanisms can vary depending on the specific synthesis method used .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.37 . The InChI Code is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 .

Scientific Research Applications

  • Control of Illicit Fentanyl Manufacture
    • Application Summary : This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Due to its role in the synthesis of these potent opioids, it has been placed under international control to prevent its diversion from licit industry .
    • Methods of Application : The specific methods of application involve the use of this precursor in the synthesis of fentanyl and its analogues . The actual procedures are complex and should be carried out by trained professionals.
    • Results or Outcomes : The control of this precursor has given governments the necessary legal base to seize illicit shipments of these chemicals . This has resulted in more risk and costs for traffickers to source these chemicals for their illicit business .
  • Development of PROTACs
    • Application Summary : This compound is structurally similar to “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate”, which is a 4-aryl piperidine useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) .
    • Methods of Application : PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome . The specific methods of application involve the use of this compound as a linker in the synthesis of PROTACs .
    • Results or Outcomes : The development of PROTACs has opened up new possibilities in drug discovery, as it allows for the targeted degradation of disease-causing proteins .

Future Directions

Given its role as a precursor in the synthesis of fentanyl, this compound is of significant interest in the context of drug enforcement and regulation . Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to more risk and costs for traffickers involved in sourcing these chemicals for their illicit business .

properties

IUPAC Name

tert-butyl 4-(3-fluoroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWJLMVMSWQJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630935
Record name tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate

CAS RN

679409-18-8
Record name tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium triacetoxyborohydride (NaBH(OAc)3 74 g, 0.35 mol) was added to a stirred solution of 1,1-Dimethylethyl 4-oxo-1-piperidinecarboxylate (50 g, 0.25 mol) and 3-Fluoroaniline (24 ml, 0.25 mol) in isopropyl acetate (1-PrOAc, 500 ml) and the slurry stirred overnight.
Quantity
74 g
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reactant
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50 g
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24 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (1.91 g, 9.53 mmol), 3-fluoroaniline (1.06, 9.53 mmol) and acetic acid (0.55 ml, 9.53 mmol) in 1,2-DCE (50 ml) was stirred at room temperature overnight. Sodium tri(acetoxy)borohydride (2.82 g, 13.3 mmol) was then added, stirred for 8 hrs and then allowed to stand at room temperature. The reaction mixture was diluted with DCM and washed with NaHCO3 solution, dried over MgSO4 and then concentrated to give the product which was purified by column chromatography. Elution with 0-40% EtOAc/pentane gave the title compound as a white solid (2.3 g). δH (CDCl3, 250 MHz) 7.08 (1H, q), 6.35 (3H, m), 4.04 (1H, br s), 3.65 (1H, br s), 3.38 (1H, m), 2.92 (2H, m), 2.02 (2H, m), 1.47 (9H, s), 1.34 (2H, m).
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1.91 g
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reactant
Reaction Step One
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9.53 mmol
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reactant
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0.55 mL
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reactant
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50 mL
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solvent
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2.82 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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